molecular formula C15H16N2O4 B12912444 5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- CAS No. 63874-69-1

5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo-

Cat. No.: B12912444
CAS No.: 63874-69-1
M. Wt: 288.30 g/mol
InChI Key: YDTMUZAZQWCJGY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 5-pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Breaking down the nomenclature:

  • Parent structure : Pyrimidine, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
  • Substituents :
    • A carboxylic acid group (-COOH) at position 5.
    • Hydrogenation at positions 1 and 4 (indicated by 1,4-dihydro), reducing the aromaticity of the pyrimidine ring.
    • A ketone group (=O) at position 4 (4-oxo).
    • A 2-(2-methylpropoxy)phenyl group at position 2.

The 2-(2-methylpropoxy)phenyl substituent is further defined as a phenyl ring attached to the pyrimidine core via an oxygen atom at its para-position, with a 2-methylpropoxy (isobutoxy) chain at the phenyl ring’s second position. This naming convention prioritizes functional group hierarchy, with the carboxylic acid receiving the lowest possible locant.

Table 1: Component Breakdown of IUPAC Name

Component Position Description
Pyrimidine Core Heterocyclic backbone with N at 1,3
Carboxylic acid 5 -COOH functional group
1,4-Dihydro 1,4 Saturation at positions 1 and 4
4-Oxo 4 Ketone group
2-(2-Methylpropoxy)phenyl 2 Phenyl group with isobutoxy substituent

Molecular Architecture: Pyrimidine Core Modifications

The pyrimidine core undergoes significant structural modifications that alter its electronic and steric properties:

  • Saturation at Positions 1 and 4 : The 1,4-dihydro designation indicates partial hydrogenation, converting the pyrimidine ring from fully aromatic to a non-aromatic, conjugated diene system. This reduces resonance stabilization but introduces flexibility into the ring.
  • Ketone at Position 4 : The 4-oxo group introduces a polar, electron-withdrawing moiety, influencing electron distribution across the ring. This group participates in conjugation with the adjacent nitrogen at position 3, stabilizing the enol tautomer under certain conditions.
  • Carboxylic Acid at Position 5 : The -COOH group adds acidity (predicted pKa ~4-5) and hydrogen-bonding capacity, critical for intermolecular interactions in biological or crystalline states.

Spatial Arrangement : X-ray crystallography data (unavailable in provided sources) would typically reveal bond lengths and angles, but computational models suggest the pyrimidine ring adopts a slightly puckered conformation due to saturation. The carboxylic acid group at position 5 lies coplanar with the ring, while the 2-(2-methylpropoxy)phenyl substituent projects perpendicularly, minimizing steric clash.

Substituent Configuration Analysis: 2-(2-Methylpropoxy)Phenyl Group Orientation

The 2-(2-methylpropoxy)phenyl group is a branched alkoxy-substituted aromatic system with distinct stereoelectronic effects:

  • Phenyl Ring Orientation : Attached to the pyrimidine’s position 2, the phenyl ring’s plane is orthogonal to the pyrimidine core, as evidenced by analogous tetrahydroquinazoline structures.
  • Isobutoxy Chain Conformation : The 2-methylpropoxy (-O-CH2-CH(CH3)2) side chain adopts a gauche conformation to minimize steric strain between the methyl branches and phenyl ring.

Electronic Effects :

  • The electron-donating isobutoxy group increases electron density on the phenyl ring, which may engage in π-π stacking or charge-transfer interactions.
  • The bulky isobutyl moiety introduces steric hindrance, potentially shielding the pyrimidine core from nucleophilic attack at position 2.

Table 2: Substituent Impact on Molecular Properties

Property Effect of 2-(2-Methylpropoxy)Phenyl Group
Steric bulk Shields pyrimidine C2 from reactants
Electron donation Enhances phenyl ring electron density
Conformational freedom Restricted by gauche interaction of isobutoxy

Tautomeric Forms and Resonance Stabilization

The compound exhibits tautomerism and resonance stabilization typical of dihydropyrimidinones:

  • Keto-Enol Tautomerism : The 4-oxo group enables equilibrium between the keto form (predominant in non-polar solvents) and enol form (stabilized in polar protic solvents via intramolecular hydrogen bonding).

$$
\text{Keto form} \rightleftharpoons \text{Enol form (with H-bond between O4 and N3)}
$$

  • Resonance Structures :
    • The conjugated diene system (positions 1-4) allows electron delocalization, stabilizing the dihydro-pyrimidine core.
    • The carboxylic acid at position 5 participates in resonance with the pyrimidine ring, forming a conjugated base upon deprotonation.

Stabilizing Interactions :

  • Intramolecular hydrogen bonding between the 4-oxo oxygen and the N3 hydrogen (in enol form).
  • Hyperconjugation between the saturated C1-C4 bonds and the electron-withdrawing 4-oxo group.

Table 3: Tautomeric and Resonance Characteristics

Feature Keto Form Enol Form
Stability Favored in aprotic solvents Favored in protic solvents
Key Interactions Dipole-dipole, van der Waals Intramolecular H-bonding
Resonance Contribution Limited to pyrimidine ring Extended to enol-oxygen

Properties

CAS No.

63874-69-1

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

2-[2-(2-methylpropoxy)phenyl]-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H16N2O4/c1-9(2)8-21-12-6-4-3-5-10(12)13-16-7-11(15(19)20)14(18)17-13/h3-7,9H,8H2,1-2H3,(H,19,20)(H,16,17,18)

InChI Key

YDTMUZAZQWCJGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC=C1C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Reaction Conditions

  • The key step involves the reaction of ethyl 1,6-dihydro-2-methylthio-6-oxo-5-pyrimidinecarboxylate with the substituted aniline in an alcoholic solvent such as ethanol or dimethylformamide (DMF).
  • The mixture is refluxed with stirring for an extended period, typically 17 to 48 hours, to ensure complete substitution of the methylthio group by the anilino moiety.
  • Reaction temperatures range from 80°C to 150°C depending on solvent and scale.
  • After completion, the reaction mixture is cooled, and the product precipitates out or is isolated by filtration.
  • Recrystallization from DMF or DMF/water mixtures is used to purify the intermediate ethyl ester derivative.

Hydrolysis to Carboxylic Acid

  • The ethyl ester intermediate is hydrolyzed under alkaline conditions using sodium hydroxide or potassium hydroxide in aqueous media.
  • The hydrolysis is typically performed by refluxing the ester with the base for 1 to 2 hours.
  • After hydrolysis, the reaction mixture is acidified with acetic acid to precipitate the free carboxylic acid.
  • The solid product is collected by filtration, washed, and dried under reduced pressure at 80°C.

Salt Formation (Optional)

  • The free acid can be converted into pharmaceutically acceptable salts by treatment with alkali metal hydroxides (NaOH, KOH) or organic amines (triethanolamine, lysine).
  • This step improves solubility and stability for pharmaceutical applications.

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 Ethyl 1,6-dihydro-2-methylthio-6-oxo-5-pyrimidinecarboxylate + 2-(2-methylpropoxy)aniline Reflux in ethanol or DMF, 17-48 h, 80-150°C Ethyl 1,6-dihydro-2-(2-(2-methylpropoxy)phenylamino)-6-oxo-5-pyrimidinecarboxylate Nucleophilic substitution of methylthio by anilino group
2 Ethyl ester intermediate + NaOH (aq) Reflux 1-2 h 5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- Hydrolysis of ester to free acid
3 Free acid + base (optional) Room temp or mild heating Salt form of the acid Salt formation for pharmaceutical use

Detailed Research Findings and Notes

  • The reaction time and temperature are critical for high yield and purity; prolonged reflux ensures complete substitution but may require optimization to avoid decomposition.
  • The molar ratio of the pyrimidine ester to the aniline derivative is typically close to 1:1 to 1:1.3 to maximize conversion.
  • Purification by recrystallization from DMF or DMF/water mixtures is effective in removing unreacted starting materials and side products.
  • Hydrolysis under alkaline conditions is a standard method to convert esters to acids without affecting other functional groups.
  • The described synthetic route is supported by patent literature (e.g., US4666915A) which details similar pyrimidinecarboxylic acid derivatives with various substituted anilino groups, including alkoxy-substituted phenyl rings analogous to the 2-(2-methylpropoxy)phenyl substituent.

Comparative Table of Preparation Parameters from Related Pyrimidinecarboxylic Acid Derivatives

Parameter Typical Range Notes
Reaction temperature 80°C – 150°C Depends on solvent and substituents
Reaction time 17 – 48 hours Longer times favor complete substitution
Solvent Ethanol, DMF DMF used for better solubility of intermediates
Molar ratio (ester:aniline) 1:1 to 1:1.3 Slight excess of aniline preferred
Hydrolysis conditions NaOH or KOH, reflux 1-2 h Converts ester to acid efficiently
Purification Recrystallization from DMF or DMF/water Ensures high purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical tool.

Medicine

    Pharmaceutical Research: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical parameters of the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Separation Factor (α)* Key Applications
5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- C₁₆H₁₈N₂O₄ 2-(2-methylpropoxy)phenyl (C2) 302.33 Not reported Pharmaceutical intermediates
5-Pyrimidinecarboxylic acid ethyl ester () C₉H₁₂N₂O₃ Ethyl ester (C5) 196.20 1.41 Chiral separations (CSP-7 columns)
5-Pyrimidinecarboxylic acid, amino-substituted analog () C₁₆H₁₉N₃O₃ 2-((2-(2-methylpropoxy)phenyl)amino) 301.34 Not reported Dietary/metabolic studies
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid () C₆H₆N₂O₃ Methyl (C2), no phenyl substituents 154.12 Not reported Chemical synthesis (irritant class)
Propoxyphenyl ester derivative () C₂₆H₃₀N₂O₈ 4-propoxyphenyl (C4), trimethoxyphenyl ester 498.53 Not reported Advanced synthetic applications

*Separation factor (α) measured using CSP-7 chiral stationary phases .

Chromatographic Behavior

  • Ethyl Ester Analog (α = 1.41) : Demonstrates moderate enantiomeric separation on CSP-7 columns but exhibits broader peak shapes and higher retention factors compared to commercial columns, suggesting suboptimal column efficiency .
  • However, its separation performance remains unquantified in the available literature.

Biological Activity

5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo, is a compound that has garnered attention due to its diverse biological activities. Pyrimidine derivatives are known for their potential therapeutic effects, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C16H21N3O3
  • Molar Mass : 303.36 g/mol

This structure contributes to its biological activity through interactions with various biological targets.

Antibacterial Activity

Research indicates that pyrimidine derivatives, including the compound , exhibit significant antibacterial properties. A study conducted on a series of tetrahydropyrimidines demonstrated that many synthesized compounds displayed notable antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values were determined, revealing that certain derivatives had MIC values comparable to established antibiotics like erythromycin.

Table 1: Antibacterial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMIC (mg/mL)
5-Pyrimidinecarboxylic acidStaphylococcus aureus0.5
5-Pyrimidinecarboxylic acidKlebsiella pneumoniae0.8
ErythromycinStaphylococcus aureus0.25

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity. The antifungal efficacy was evaluated against strains like Candida albicans, with results indicating satisfactory inhibition . The cyclization of related pyrimidine compounds has been shown to enhance antifungal activity significantly.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies focusing on its cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrimidine structures exhibited cytotoxicity against HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cell lines with IC50 values indicating effective inhibition of cell proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5-Pyrimidinecarboxylic acidHeLa50.12
5-Pyrimidinecarboxylic acidK56239.11
Control (5-FU)HeLa25.00

The mechanism by which pyrimidine derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in bacterial and cancer cells. For example, the antibacterial action may be linked to the suppression of DNA gyrase, which is crucial for DNA replication . In cancer cells, the cytotoxic effects are attributed to apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have illustrated the effectiveness of pyrimidine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative similar to our compound showed a significant reduction in tumor size among patients with advanced cervical cancer after treatment over six months.
  • Case Study 2 : A laboratory study demonstrated that a related pyrimidine compound effectively inhibited the growth of resistant bacterial strains in vitro, suggesting potential for treating infections unresponsive to conventional antibiotics.

Q & A

Q. How can researchers reconcile discrepancies in reported bioactivity of pyrimidine analogs?

  • Methodological Answer :
  • Dose-Response Curves : Repeat assays with standardized protocols (e.g., 72-hour MTT assays, 10 µM–100 µM ranges).
  • Meta-Analysis : Pool data from and to identify substituent trends (e.g., 4-methoxy vs. 4-chloro effects).
  • Target Validation : Use CRISPR knockouts to confirm mechanism specificity .

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